5-methoxy-1H-pyrazole-4-carboxamide
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Overview
Description
5-Methoxy-1H-pyrazole-4-carboxamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis. This compound is characterized by a methoxy group attached to the pyrazole ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1H-pyrazole-4-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds, followed by functional group modifications to introduce the methoxy and carboxamide groups . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxamide group can be reduced to amines under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like halogens, alkylating agents, or acylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes or acids, while reduction of the carboxamide group can produce corresponding amines .
Scientific Research Applications
5-Methoxy-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-methoxy-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-pyrazole-4-carboxamide: Similar structure but with an amino group instead of a methoxy group.
5-Methyl-1H-pyrazole-4-carboxamide: Contains a methyl group instead of a methoxy group.
Uniqueness
5-Methoxy-1H-pyrazole-4-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C5H7N3O2 |
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Molecular Weight |
141.13 g/mol |
IUPAC Name |
5-methoxy-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C5H7N3O2/c1-10-5-3(4(6)9)2-7-8-5/h2H,1H3,(H2,6,9)(H,7,8) |
InChI Key |
YESPDKIDBPPRSN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=NN1)C(=O)N |
Origin of Product |
United States |
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